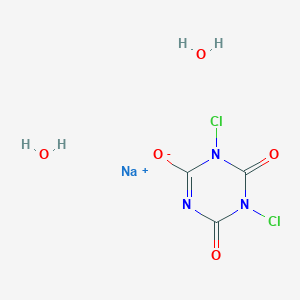
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate is typically synthesized by reacting cyanuric acid with chlorine. The reaction produces sodium dichloroisocyanurate, which is then crystallized to form the dihydrate . The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of sodium dichloroisocyanurate dihydrate involves large-scale chlorination of cyanuric acid followed by crystallization and drying processes. The compound is produced in granular or tablet form for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine when dissolved in water.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with sodium dichloroisocyanurate dihydrate include acids, bases, and various organic compounds. The reactions typically occur under aqueous conditions at controlled temperatures .
Major Products Formed
The major products formed from these reactions include hypochlorous acid and other chlorinated derivatives, which are effective in disinfection and bleaching processes .
Scientific Research Applications
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine in various chemical reactions.
Biology: Employed in the sterilization of laboratory equipment and surfaces to prevent contamination.
Medicine: Utilized in the formulation of disinfectants for medical instruments and surfaces.
Industry: Applied in water treatment, textile bleaching, and as a biocide in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which disrupts the cellular processes of microorganisms, leading to their inactivation and death . The molecular targets include the cell membrane and various intracellular components, resulting in the denaturation of proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Uniqueness
Sodium dichloroisocyanurate dihydrate is unique due to its high solubility in water and its ability to release chlorine at a controlled rate. This makes it more efficient and safer for use in water treatment and disinfection compared to other similar compounds .
Properties
IUPAC Name |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILKOIEIHHYGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N3NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














